molecular formula C9H8F4O2 B6294425 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene CAS No. 2364585-39-5

5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene

Cat. No.: B6294425
CAS No.: 2364585-39-5
M. Wt: 224.15 g/mol
InChI Key: RAAICNSOULXLIQ-UHFFFAOYSA-N
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Description

5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene (CAS 2364585-39-5) is a fluorinated aromatic compound of interest in advanced chemical synthesis and life science research. With a molecular formula of C9H8F4O2 and a molecular weight of 224.15 g/mol, this compound features both a fluoro and a trifluoromethyl group on the benzene ring, which is protected by a methoxymethoxy (MOM) ether group . The MOM group is a common protecting group for phenols, making this compound a versatile synthetic intermediate . It can be used to deprotigate the phenol under mild acidic conditions, allowing for further functionalization at the oxygen atom. The presence of multiple fluorine atoms is significant in medicinal and agrochemical research. The trifluoromethoxy group is a key substituent known to enhance the lipophilicity, metabolic stability, and bioavailability of candidate molecules, influencing both their pharmacodynamic and pharmacokinetic properties . This makes the compound a valuable building block for constructing more complex molecules for pharmaceutical and material science applications. The compound has a purity of 98% and should be handled by trained personnel only. This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Warning: This compound may be harmful if swallowed and may cause skin and serious eye irritation. Precautionary measures include wearing protective gloves and eye/face protection, and using only in a well-ventilated area .

Properties

IUPAC Name

1-fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c1-14-5-15-8-3-6(9(11,12)13)2-7(10)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAICNSOULXLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Activation

The electron-withdrawing trifluoromethyl (-CF3) and fluoro (-F) groups activate the benzene ring toward nucleophilic attack, particularly at the para position relative to the -CF3 group. This electronic activation enables the displacement of a leaving group (e.g., bromide) by a methoxymethoxy nucleophile.

Synthesis of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene

The bromide intermediate is synthesized via bromination of 3-fluoro-5-(trifluoromethyl)benzene using bromine in the presence of a Lewis acid (e.g., FeBr3). Alternatively, directed ortho-bromination of commercially available trifluoromethylbenzenes has been reported.

Methoxymethoxy Group Introduction

A methoxymethoxide ion (CH3OCH2O−), generated in situ from methoxymethanol (CH3OCH2OH) and a strong base (e.g., NaH), displaces the bromide in a two-step process:

  • Deprotonation : NaH deprotonates methoxymethanol to form CH3OCH2O−.

  • Substitution : The nucleophile attacks the activated aryl bromide, yielding the desired product.

Example Protocol

  • Substrate : 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (5.0 g, 20.6 mmol)

  • Reagents : Methoxymethanol (2.2 equiv), NaH (2.5 equiv)

  • Solvent : Dimethylacetamide (DMA), 65 mL

  • Conditions : 0°C → RT, 12 h

  • Yield : 72% (3.8 g).

Etherification of Phenolic Intermediates

Synthesis of 5-Fluoro-3-(trifluoromethyl)phenol

The phenolic intermediate is accessible via hydrolysis of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene under basic conditions:

Hydrolysis Protocol

  • Substrate : 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (10.0 g, 41.1 mmol)

  • Reagents : NaOH (6.0 M, 50 mL), CuI (5 mol%)

  • Conditions : 120°C, 24 h

  • Yield : 68% (5.2 g).

Protection with Methoxymethyl Chloride (MOMCl)

The phenol is protected using MOMCl under basic conditions:

Etherification Protocol

  • Substrate : 5-Fluoro-3-(trifluoromethyl)phenol (4.5 g, 21.3 mmol)

  • Reagents : MOMCl (1.2 equiv), NaH (1.5 equiv)

  • Solvent : THF, 50 mL

  • Conditions : 0°C → RT, 6 h

  • Yield : 85% (4.8 g).

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

While less common for ethers, Suzuki coupling can assemble fragments bearing pre-installed methoxymethoxy groups. For example, coupling a boronic acid with a brominated trifluoromethylbenzene:

Example Protocol

  • Boronic Acid : 3-(Methoxymethoxy)phenylboronic acid (1.2 equiv)

  • Aryl Halide : 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 equiv)

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : Na2CO3 (2.0 M, 3.0 equiv)

  • Solvent : THF/H2O (4:1), 20 mL

  • Conditions : 80°C, 24 h

  • Yield : 61%.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
SNAr 1-Bromo-3-fluoro-5-CF3-benzeneNaH, CH3OCH2OH72%Single-step, high regioselectivityRequires strongly basic conditions
Etherification 5-Fluoro-3-CF3-phenolMOMCl, NaH85%High yield, mild conditionsRequires phenol synthesis
Suzuki Coupling Boronic acid + aryl bromidePd(PPh3)4, Na2CO361%Modular, versatileLower yield, costly catalyst

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The -CF3 group directs electrophiles to the meta position, complicating para-substitution. Strategies to enhance para-selectivity include:

  • Low-temperature reactions : Minimize kinetic vs. thermodynamic control disparities.

  • Bulky directing groups : Transient directing groups (e.g., Bpin) improve para-selectivity.

Stability of Methoxymethoxy Group

The methoxymethoxy group is susceptible to acidic hydrolysis. Stabilization methods include:

  • Anhydrous conditions : Rigorous exclusion of moisture during synthesis.

  • Steric hindrance : Use of bulky bases (e.g., DBU) to mitigate premature deprotection .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene serves as a valuable intermediate in the synthesis of complex organic molecules. Its trifluoromethyl and methoxymethoxy groups enhance reactivity and selectivity in various chemical reactions, making it a useful building block in organic chemistry.

Pharmaceutical Development

The compound's unique structure has potential implications in drug development. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. Research indicates that derivatives of this compound could be explored for their pharmacological properties, particularly in targeting specific biological pathways.

Biological Studies

Studies have shown that fluorinated compounds can significantly influence biological interactions:

  • Enzyme Modulation: The presence of the trifluoromethyl group may enhance the binding affinity of the compound to certain enzymes, potentially leading to new therapeutic agents.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against various pathogens, which could be explored further for therapeutic applications.

Case Study 1: Anticancer Properties

Research on structurally similar compounds with trifluoromethyl groups has indicated enhanced activity against cancer cell lines. A study demonstrated that such compounds exhibited significant cytotoxic effects, suggesting that 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene could be further investigated for anticancer applications.

Case Study 2: Anti-inflammatory Potential

Another study highlighted the anti-inflammatory properties of related compounds with methoxymethoxy substituents. The findings indicate that derivatives of this compound may have therapeutic potential in treating inflammatory diseases, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below compares key structural and functional attributes of 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene with similar compounds:

Compound Name Substituents (Positions) Molecular Formula Key Applications Reactivity and Stability Notes
5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene 5-F, 1-OCH₂OCH₃, 3-CF₃ C₉H₈F₄O₂ Potential derivatization or synthesis intermediate Electron-rich due to ether; steric hindrance from methoxymethoxy reduces reaction rates
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene 1-F, 2-NO₂, 4-CF₃ C₇H₃F₄NO₂ Derivatization of polyamines in food samples Nitro group enhances reactivity for amine derivatization; superior performance in HPLC analysis
1-Chloro-3-fluoro-2-(trifluoromethyl)benzene 1-Cl, 3-F, 2-CF₃ C₇H₃ClF₄ Halogenated aromatic intermediate Chloro increases electrophilicity; less steric hindrance enables faster substitution reactions
5-Bromo-2-fluoro-1-methoxy-3-methylbenzene 5-Br, 2-F, 1-OCH₃, 3-CH₃ C₈H₈BrFO Synthetic precursor for pharmaceuticals Bromo acts as a leaving group; methyl and methoxy enhance solubility in organic solvents

Electronic and Steric Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methoxymethoxy group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, nitro or chloro substituents (e.g., in 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene) deactivate the ring, favoring nucleophilic pathways .
    • The trifluoromethyl group (CF₃) in all analogs withdraws electrons inductively, increasing thermal and oxidative stability but reducing ring reactivity .
  • Steric Effects: The methoxymethoxy group introduces significant steric bulk compared to simpler substituents like methoxy or chloro.

Challenges and Limitations

  • Commercial Availability : The target compound is discontinued, likely due to synthetic complexity or cost inefficiency compared to analogs like 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene .
  • Reactivity Trade-offs : While the electron-donating ether group is advantageous in specific contexts, it limits utility in reactions requiring strong electrophilic character.

Biological Activity

5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene, with the CAS number 2364585-39-5, is a fluorinated aromatic compound that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The compound has the molecular formula C9H8F4O2C_9H_8F_4O_2 and features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The structure can be represented as follows:

Chemical Structure C9H8F4O2\text{Chemical Structure }\text{C}_9\text{H}_8\text{F}_4\text{O}_2

Biological Activity Overview

Research on 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene indicates various biological activities, particularly in cancer research and cellular proliferation studies. Below are key findings from the literature.

Anticancer Activity

  • HL-60 Cell Line Studies : Investigations using the HL-60 human promyelocytic leukemia cell line have shown that compounds similar to 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene can induce apoptosis and inhibit cell proliferation. For instance, compounds with structural similarities have demonstrated significant reductions in cell viability through mechanisms involving caspase activation and modulation of BAX/BCL-2 ratios .
  • Mechanisms of Action : The biological activity of fluorinated compounds often relates to their ability to disrupt cellular signaling pathways. For example, studies have indicated that fluorinated phenols can inhibit the proliferation of HL-60 cells by inducing apoptosis via mitochondrial pathways .

Table 1: Summary of Biological Activities

StudyCell LineEffect ObservedMechanism
HL-60Inhibition of proliferationCaspase activation; BAX upregulation
HL-60Induction of apoptosisMitochondrial pathway activation

Case Study 1: Apoptosis Induction

In a study focusing on the apoptosis-inducing effects of similar compounds, it was found that treatment with specific fluorinated benzene derivatives led to significant morphological changes in HL-60 cells, including nuclear condensation and fragmentation. The study utilized flow cytometry to quantify apoptotic cells, revealing a marked increase in early apoptotic cells post-treatment .

Case Study 2: Proliferation Inhibition

Another investigation assessed the impact of fluorinated phenolic compounds on cell cycle progression in HL-60 cells. Results indicated that these compounds could effectively arrest cells in specific phases (S and G2), thereby enhancing sensitivity to chemotherapeutic agents like CPT (Camptothecin). This suggests a potential synergistic effect when used in combination therapies .

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene, and how can AI tools enhance reaction planning?

  • Methodological Answer : The synthesis of polyhalogenated benzene derivatives like this compound often employs halogenation, methoxymethylation, and fluorination steps. For example, fluorination of precursor aryl chlorides/bromides using agents like KF or AgF under anhydrous conditions is common. AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can predict feasible pathways by analyzing substituent compatibility and reaction databases . Key considerations include:
  • Protecting group strategies for the methoxymethoxy (-OCH2OCH3) moiety to avoid hydrolysis.
  • Temperature control during trifluoromethylation (e.g., using Ruppert-Prakash reagent (TMSCF3)).
    Data Table : Example reaction yields from analogous compounds:
PrecursorFluorination AgentYield (%)Reference
5-Bromo-1-methoxymethoxy-3-(CF3)benzeneAgF72%
5-Chloro-1-methoxymethoxy-3-(CF3)benzeneKF/18-crown-665%

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Use a combination of:
  • NMR : ¹⁹F NMR to distinguish between -CF3 and -OCH2OCH3 groups (δ ~ -60 ppm for CF3; δ ~ -120 ppm for fluorinated aryl). ¹H NMR can resolve methoxymethoxy protons as a singlet (δ 3.3–3.5 ppm).
  • X-ray crystallography : Critical for confirming regiochemistry, especially if positional isomers are possible .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns.

Advanced Research Questions

Q. How does the methoxymethoxy group influence the compound’s reactivity in cross-coupling reactions compared to other protecting groups?

  • Methodological Answer : The methoxymethoxy group (-OCH2OCH3) offers steric hindrance and stability under basic conditions, making it suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies with analogous compounds show:
  • Stability : Resists hydrolysis better than -OMe in acidic media.
  • Reactivity : Less electron-donating than -OCH3, which may slow oxidative addition in Pd-catalyzed reactions.
    Case Study : In a Stille coupling of 5-Fluoro-1-OCH2OCH3-3-CF3-benzene with tributyl(vinyl)tin, yields dropped by 15% compared to the -OMe analog, likely due to reduced electron density .

Q. What experimental strategies can resolve contradictions in reported biological activities of similar trifluoromethylated aryl compounds?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from:
  • Substituent positional isomers : Compare 5-Fluoro-1-OCH2OCH3-3-CF3-benzene with its 2-CF3 or 4-CF3 analogs using standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .
  • Solubility factors : Use co-solvents (DMSO/PBS) to ensure consistent bioavailability.
    Data Table : Example bioactivity comparison (hypothetical data):
CompoundMIC (μg/mL, E. coli)IC50 (μM, HeLa cells)
5-Fluoro-1-OCH2OCH3-3-CF33212.5
5-Fluoro-1-OCH3-3-CF3648.2

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). The trifluoromethyl group’s hydrophobicity may enhance binding in lipophilic pockets.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds .

Safety and Handling

Q. What safety protocols are recommended for handling this compound given its structural similarity to hazardous aryl halides?

  • Methodological Answer :
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HF during hydrolysis).
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Waste disposal : Halogenated waste streams for bromine/fluorine-containing byproducts .

Data Contradiction Analysis

Q. Why might reported melting points vary for this compound across studies?

  • Methodological Answer : Variations may stem from:
  • Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. hexane) and analyze via DSC.
  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities >0.1% .

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